3-Bromo-6-fluoro-2-methylaniline
Overview
Description
3-Bromo-6-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
Similar compounds, such as mdl compounds, are known to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
It’s worth noting that similar compounds, like mdl compounds, increase the deacetylase activity of sirt6 by binding to an allosteric site . This leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The activation of sirt6 by similar compounds suggests that it may influence pathways related to histone deacetylation and tumor suppression .
Result of Action
Similar compounds have been shown to decrease histone levels in human hepatocellular carcinoma cells, suggesting potential anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-6-fluoro-2-methylaniline can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-methylaniline. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-Bromo-6-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylaniline: Similar structure but lacks the fluorine atom.
3-Bromo-2-chloroaniline: Contains a chlorine atom instead of a fluorine atom.
6-Amino-2-bromo-3-chlorobenzoic acid: Contains an amino group and a carboxylic acid group in addition to bromine and chlorine.
Uniqueness
3-Bromo-6-fluoro-2-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKJWOZKGJHGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290960 | |
Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227210-36-7 | |
Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227210-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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